molecular formula C12H14O3 B7935831 4-(Cyclopropylmethoxy)-2-methylbenzoic acid

4-(Cyclopropylmethoxy)-2-methylbenzoic acid

Cat. No.: B7935831
M. Wt: 206.24 g/mol
InChI Key: AEIMGUODOKKOEO-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a cyclopropylmethoxy group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-2-methylbenzoic acid typically involves the introduction of the cyclopropylmethoxy group onto the benzene ring followed by the addition of a carboxylic acid group. One common method involves the reaction of 2-methylbenzoic acid with cyclopropylmethanol in the presence of a suitable catalyst to form the desired product. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acids with different functional groups.

Scientific Research Applications

4-(Cyclopropylmethoxy)-2-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the proliferation of epithelial cells stimulated by transforming growth factor-beta 1 (TGF-β1), which plays a role in the pathogenesis of pulmonary fibrosis . The compound’s effects are mediated through the modulation of signaling pathways involved in cell proliferation and differentiation.

Comparison with Similar Compounds

4-(Cyclopropylmethoxy)-2-methylbenzoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-(cyclopropylmethoxy)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-6-10(15-7-9-2-3-9)4-5-11(8)12(13)14/h4-6,9H,2-3,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIMGUODOKKOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of (bromomethyl)cyclopropane (20.0 g, 148 mmol), 4-hydroxy-2-methylbenzoic acid (10.1 g, 66.4 mmol) and potassium carbonate (22.0 g, 159 mmol) in DMF (150 mL) was stirred at 60° C. overnight. Ethyl acetate was added thereto, the mixture was left standing, and the resulting precipitate was removed by filtration. The filtrate was concentrated under reduced pressure, water was added thereto, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. To the obtained residue were added methanol (50 mL), water (50 mL), THF (100 mL) and lithium hydroxide monohydrate (3.00 g, 71.4 mmol), and the mixture was stirred at 50° C. for 3 hr. After being allowed to cool to room temperature, the mixture was acidified with 1N hydrochloric acid, and the resulting precipitate was collected by filtration, washed with water, and dried to give the title compound (13.5 g, yield 92%) as a white solid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
lithium hydroxide monohydrate
Quantity
3 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
92%

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